1-(2-Fluorobenzyl)piperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Drug Discovery and Development
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the architecture of numerous pharmaceuticals. thieme-connect.comtandfonline.comnih.gov Its prevalence is so significant that it has been classified as the third most common nitrogen-containing heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). tandfonline.com The widespread use of the piperazine scaffold can be attributed to its versatile physicochemical properties. tandfonline.comnih.gov
The presence of two nitrogen atoms allows for the modulation of basicity, solubility, and hydrogen bonding capacity, which in turn can enhance a drug's pharmacokinetic properties, such as oral bioavailability and absorption. tandfonline.combohrium.comnih.gov The piperazine ring can be readily functionalized at its nitrogen atoms, providing a flexible linker to connect different pharmacophores or to serve as a scaffold for building novel molecular architectures. tandfonline.comresearchgate.net This structural adaptability has led to the development of a vast array of piperazine-containing drugs with diverse therapeutic applications, including anticancer, antibacterial, antifungal, and antipsychotic agents. tandfonline.combenthamdirect.com Between 2012 and 2023, 36 drugs containing a piperazine ring system were approved by the FDA, with a significant number targeting cancer. thieme-connect.com
Overview of Fluorine Substitution in Contemporary Medicinal Chemistry
The introduction of fluorine into drug molecules is a widely employed strategy to enhance their pharmacological properties. tandfonline.comnih.gov Despite fluorine's high abundance in the Earth's crust, naturally occurring organofluorine compounds are exceptionally rare, making fluorinated pharmaceuticals a testament to the ingenuity of synthetic chemistry. omicsonline.orgselvita.com The strategic placement of fluorine can lead to improvements in metabolic stability, binding affinity to target proteins, and membrane permeability. tandfonline.comresearchgate.netacs.org
Contextualization of 1-(2-Fluorobenzyl)piperazine (B2381060) within Fluorinated Piperazine Derivatives
This compound is a chemical compound that embodies the convergence of the two aforementioned strategies in medicinal chemistry. It features a piperazine ring functionalized with a benzyl (B1604629) group that is substituted with a fluorine atom at the ortho position. This specific arrangement of functional groups makes it a valuable building block and intermediate in the synthesis of more complex pharmaceutical agents.
The fluorobenzyl moiety can influence the compound's ability to cross biological membranes and interact with specific molecular targets. Research has demonstrated that derivatives of this compound are being explored for a variety of therapeutic applications. For instance, it has been used in the synthesis of isoindoline-1,3-dione derivatives studied for their acetylcholinesterase inhibition, and its derivatives have been investigated as potential inhibitors of the BRCA1 tBRCT domain, which is involved in DNA damage repair.
Furthermore, new series of this compound triazoles have been synthesized and evaluated for their anticancer activity against breast cancer cell lines. researchgate.net The compound has also been incorporated into novel sulfamethoxazole (B1682508) derivatives designed as potential BCL2 inhibitors for their antiproliferative and apoptotic effects. nih.gov The synthesis and biological characterization of various analogs containing the this compound scaffold continue to be an active area of research, highlighting its importance within the broader class of fluorinated piperazine derivatives. asianpubs.orgacs.orgnih.govbas.bg
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNZJBYRPULAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963040 | |
| Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-41-8, 89292-78-4 | |
| Record name | 1-[(2-Fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Fluorobenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes for 1-(2-Fluorobenzyl)piperazine (B2381060)
The preparation of monosubstituted piperazines, such as this compound, can be broadly categorized into two main approaches: the traditional multi-step synthesis involving protecting groups and a more direct one-pot synthesis.
The conventional and widely utilized method for synthesizing monosubstituted piperazines relies on the use of protecting groups to temporarily block one of the nitrogen atoms of the piperazine (B1678402) ring. nih.gov Common protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl groups. nih.govgoogle.com The synthesis typically proceeds in three steps:
Protection: One of the nitrogen atoms of piperazine is selectively protected. For instance, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields N-Boc-piperazine.
Alkylation/Arylation: The unprotected nitrogen is then reacted with an appropriate electrophile. In the case of this compound, this would involve the reaction of N-Boc-piperazine with 2-fluorobenzyl chloride.
Deprotection: The protecting group is removed to yield the desired monosubstituted piperazine. The Boc group, for example, can be cleaved under acidic conditions, such as with trifluoroacetic acid or hydrogen chloride. google.com
To circumvent the drawbacks of the multi-step approach, a simplified one-pot, one-step synthetic procedure has been developed for the preparation of a variety of monosubstituted piperazine derivatives, including this compound hydrochloride. nih.gov This method avoids the need for protecting groups by utilizing a protonated form of piperazine. The reaction of in-situ formed piperazine-1-ium salt with an electrophile proceeds with high yield and purity. nih.gov This approach is more cost-effective and efficient for producing monosubstituted piperazines. nih.gov
Synthesis of Novel this compound Derivatives and Analogues
The this compound scaffold serves as a versatile building block for the synthesis of a diverse range of derivatives and analogues with potential therapeutic applications. The modification of the second nitrogen atom of the piperazine ring is a common strategy to explore new chemical space and modulate biological activity.
Derivatization Strategies for Structural Diversity and Bioactivity Enhancement
A variety of derivatization strategies are employed to enhance the structural diversity and biological activity of this compound. These strategies primarily involve reactions at the secondary amine of the piperazine ring.
N-Acylation: The secondary amine of this compound can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides. For example, the reaction with chloroacetyl chloride yields 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. nih.gov This acylated derivative can serve as an intermediate for further functionalization.
N-Alkylation: N-alkylation is another common strategy to introduce diverse substituents. This can be achieved by reacting this compound with various alkyl halides in the presence of a base. researchgate.net This method allows for the introduction of a wide range of alkyl and substituted alkyl groups, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Synthesis of Chalcone Derivatives: Chalcone-piperazine derivatives have been synthesized, where the 1-(2-fluorophenyl)piperazine (B89578) moiety is incorporated. nih.gov These compounds have shown potential as inhibitors of human carbonic anhydrase isoenzymes. nih.gov
Formation of Complex Heterocyclic Systems: this compound can be used as a precursor for the synthesis of more complex heterocyclic systems. For example, it can be reacted with S-substituted-3-nitro-1,3-butadienes to form novel piperazine derivatives. researchgate.net
These derivatization strategies are crucial for the development of new chemical entities with improved biological profiles. The piperazine ring is considered a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. nih.gov
Spectroscopic Characterization Techniques for Structural Elucidation of this compound Derivatives
The unambiguous structural determination of newly synthesized this compound derivatives is essential and is achieved through a combination of modern spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure of organic compounds. In the case of this compound derivatives, ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. For instance, the ¹H NMR spectrum of this compound hydrochloride shows characteristic signals for the piperazine and fluorobenzyl protons. nih.gov Dynamic NMR studies on N,N'-substituted piperazines have also been conducted to understand their conformational behavior in solution. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which can further confirm the proposed structure. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For example, the IR spectrum of this compound hydrochloride shows characteristic absorption bands for N-H stretching of the protonated amine and C-H stretching of the aromatic and aliphatic groups. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone has been reported, confirming the chair conformation of the piperazine ring. nih.gov
The following table summarizes the spectroscopic data for this compound hydrochloride and a representative derivative.
| Compound Name | ¹H NMR (ppm, Solvent) | ¹³C NMR (ppm, Solvent) | MS (m/z) | IR (cm⁻¹) |
| This compound hydrochloride | 2.82 (4H, t), 3.25 (4H, t), 3.65 (2H, s), 7.01–7.14 (2H, m), 7.23–7.35 (2H, m), 9.58 (2H, bs, NH₂⁺) (CDCl₃) | 43.49, 49.27, 54.93, 115.37 & 115.66 (d), 123.31 & 123.49 (d), 124.08 & 124.13 (d), 129.41 & 129.52 (d), 131.33 & 131.39 (d), 159.75 & 163.03 (d) (CDCl₃) | [C₁₁H₁₆FN₂]⁺ = 195.1292 | 2971, 2915 (ν, CH), 2821-2474 (ν, NH⁺), 1587 (C=Car) |
| 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone | Not explicitly provided in the search results. | Not explicitly provided in the search results. | Not explicitly provided in the search results. | Not explicitly provided in the search results. |
Pharmacological Investigations and Biological Activity Spectrum
Anticancer Activity of 1-(2-Fluorobenzyl)piperazine (B2381060) Derivatives
Research into the anticancer potential of this compound derivatives has identified several compounds with significant cytotoxic and antiproliferative effects. These investigations have spanned in vitro studies against various cancer cell lines and have begun to elucidate the molecular mechanisms underlying their activity.
Derivatives of this compound have demonstrated notable efficacy in inhibiting the growth of cancer cells in laboratory settings. A series of newly synthesized this compound triazoles were evaluated for their anticancer activity against the MCF7 breast cancer cell line. researchgate.net Among these, compounds featuring a 4-fluorophenyl or 2-fluorophenyl group attached to the triazole ring showed the highest efficacy, with IC50 values of 12.09 µg/mL and 15.12 µg/mL, respectively. researchgate.net
The antiproliferative activity of the broader piperazine (B1678402) class is well-documented. For instance, novel piperazine derivatives of vindoline, including compounds with fluorobenzyl moieties, have shown potent activity across a wide panel of human tumor cell lines. nih.govnih.gov Specifically, a derivative containing a 1-bis(4-fluorophenyl)methyl piperazine substituent was highly potent, exhibiting strong growth inhibition on colon, CNS, melanoma, renal, and breast cancer cells. nih.gov Another study highlighted a piperazine derivative that effectively inhibits cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 μM in multiple cancer cell lines. nih.govresearchgate.net
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | Measurement | Value | Source |
|---|---|---|---|---|
| This compound triazole (7i) | MCF7 (Breast) | IC50 | 12.09 µg/mL | researchgate.net |
| This compound triazole (7j) | MCF7 (Breast) | IC50 | 15.12 µg/mL | researchgate.net |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | GI50 | 1.00 µM | nih.govnih.gov |
| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | GI50 | 1.35 µM | nih.govnih.gov |
| Arylpiperazine derivative (8) | DU145 (Prostate) | IC50 | 8.25 µM | mdpi.com |
| Arylpiperazine derivative (9) | LNCaP (Prostate) | IC50 | < 5 µM | mdpi.com |
The anticancer effects of piperazine derivatives are often mediated through the induction of programmed cell death, or apoptosis, and the disruption of the cell division cycle. Studies have shown that these compounds can induce caspase-dependent apoptosis in cancer cells. nih.govresearchgate.nete-century.us This process involves the activation of key executioner proteins like caspase-3 and the cleavage of substrates such as poly (ADP-ribose) polymerase (PARP). researchgate.net The apoptotic effect can be triggered through the inhibition of multiple cancer-related signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govresearchgate.nete-century.us
In addition to apoptosis, cell cycle modulation is another critical mechanism. A specific dispiropiperazine derivative was found to arrest the cell cycle at the G2/M phase in human cancer cells. nih.gov This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death. nih.gov Further studies on other piperazine-containing compounds have confirmed the ability to induce cell cycle arrest at various phases, including the G2/M and subG1 phases, contributing to their cytotoxic effects. tandfonline.comnih.gov This disruption of the cell cycle is often accompanied by signs of DNA damage. nih.gov Some piperazine derivatives are also thought to act as topoisomerase inhibitors, enzymes critical for managing DNA topology during replication, which can lead to catastrophic DNA damage and cell death. nih.gov
The anticancer activity of this compound derivatives and related structures has been confirmed in a variety of specific human tumor cell lines.
Breast Cancer: As previously mentioned, this compound triazoles have shown specific efficacy against the MCF7 human breast cancer cell line. researchgate.net Other piperazine derivatives have demonstrated significant growth inhibition in breast cancer cell lines such as MDA-MB-231/ATCC and MDA-MB-468. nih.govnih.gov
Prostate Cancer: A series of novel arylpiperazine derivatives were evaluated for their cytotoxic activities against human prostate cancer cell lines, including the androgen-insensitive PC-3 and DU145 lines, and the androgen-sensitive LNCaP line. mdpi.com Certain compounds exhibited strong cytotoxic activities, particularly against LNCaP and DU145 cells. mdpi.com
Leukemia: A high-throughput screening of a compound library identified a potent piperazine derivative using the K562 human chronic myelogenous leukemia cell line. nih.gove-century.us
Broad Panel Screening: The National Cancer Institute's 60-cell line panel (NCI60) has been used to evaluate piperazine-containing compounds, revealing broad antiproliferative activity. nih.govnih.gov Vindoline-piperazine conjugates were particularly effective against cell lines for colon cancer (COLO-215), CNS cancer (SF-539), melanoma (SK-MEL-5), and non-small cell lung cancer (HOP-92). nih.govnih.govmdpi.com
Central Nervous System (CNS) Activity and Neuropharmacological Potential
The piperazine ring is a well-established scaffold in the development of centrally acting agents. benthamdirect.comnih.gov Derivatives of this compound have been investigated for their ability to interact with key neurotransmitter systems, suggesting potential applications in treating CNS disorders.
The neuropharmacological activity of piperazine derivatives often stems from their interaction with monoamine neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Compounds containing the 2-fluorophenylpiperazine moiety have been shown to possess affinity for these receptors.
A study of indazole and piperazine-based compounds, including a derivative of 1-(2-fluorophenyl)piperazine (B89578), confirmed affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. nih.gov Further profiling of selected compounds revealed high nanomolar range affinities for D3 and 5-HT7 receptors as well. nih.gov Another investigation into substituted N-phenylpiperazine analogs confirmed that 2-fluorophenyl piperazine compounds bind to the D3 dopamine receptor and the 5-HT1A serotonin receptor. mdpi.com The affinity for these receptors is crucial, as they are key targets for antipsychotic, antidepressant, and anxiolytic drugs. benthamdirect.comnih.gov
Table 2: Receptor Binding Affinity of 2-Fluorophenylpiperazine Derivatives
| Compound Type | Receptor Target | Affinity (Ki) | Source |
|---|---|---|---|
| 2-Fluorophenylpiperazine analog (3a) | 5-HT1A | ~100 nM | mdpi.com |
| 2-Fluorophenylpiperazine analog (6a) | D3 | 0.2 nM | mdpi.com |
| 2-Fluorophenylpiperazine analog (6a) | 5-HT1A | 199 nM | mdpi.com |
| 2-Fluorophenylpiperazine analog (7a) | 5-HT1A | 14.3 nM | mdpi.com |
| Indazole-piperazine derivative (11) | 5-HT7 | High nanomolar range | nih.gov |
The modulation of serotonergic and dopaminergic systems by piperazine compounds underpins their potential as antidepressant and anxiolytic agents. nih.govsilae.it A significant body of research has linked the anxiolytic and antidepressant-like effects of piperazine derivatives to their activity at serotonin receptors, particularly as agonists at the 5-HT1A subtype. silae.itcdnsciencepub.comnih.govtandfonline.com The interaction with this receptor is a well-established mechanism for anxiolytic drugs like buspirone, which also contains a piperazine core. nih.govsilae.it
Studies on various piperazine derivatives have consistently demonstrated that their behavioral effects in preclinical models of anxiety and depression can be reversed by antagonists of the 5-HT1A receptor, confirming the involvement of the serotonergic pathway. cdnsciencepub.comnih.govnih.gov The antidepressant-like effect is also believed to involve the broader monoaminergic system and may lead to an increase in levels of brain-derived neurotrophic factor (BDNF), a key molecule in neuroplasticity and mood regulation. nih.gov Therefore, the demonstrated affinity of this compound derivatives for these same CNS targets suggests that this class of compounds holds therapeutic potential for anxiety and depressive disorders. silae.it
Antimicrobial Efficacy
The piperazine nucleus is a key structural component in the development of new antimicrobial agents. apjhs.comresearchgate.net The growing issue of microbial resistance to existing drugs has spurred research into novel compounds, with piperazine derivatives showing a wide spectrum of pharmacological activities, including antibacterial and antifungal properties. apjhs.comresearchgate.net
Piperazine derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. bioengineer.org The versatility of the piperazine scaffold allows for extensive chemical modifications, leading to the discovery of compounds with various mechanisms of action, such as the disruption of bacterial cell walls and interference with nucleic acid or protein synthesis. bioengineer.org
Numerous studies have reported the antibacterial efficacy of various piperazine-containing compounds. For instance, certain pyrimidine-incorporated piperazine derivatives have shown good activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Other research has highlighted the effectiveness of different piperazine derivatives against pathogens like Pseudomonas aeruginosa and Streptomyces epidermidis. researchgate.net The introduction of a 1,3,4-thiadiazole (B1197879) moiety to the piperazine structure has also resulted in compounds with significant antibacterial activity, particularly against Gram-negative bacteria like E. coli. mdpi.com
| Compound/Derivative | Test Organism | Activity Measurement | Result | Reference |
| Piperazine Compound RL-308 | Shigella flexineri | MIC | 2 µg/mL | ijcmas.com |
| Piperazine Compound RL-308 | S. aureus | MIC | 4 µg/mL | ijcmas.com |
| Piperazine Compound RL-308 | Methicillin-Resistant S. aureus (MRSA) | MIC | 16 µg/mL | ijcmas.com |
| Piperazine Compound RL-328 | S. aureus | MIC | 2 µg/mL | ijcmas.com |
| Compound 4 (N,N'-disubstituted piperazine) | S. aureus | Zone of Inhibition | 38 mm | mdpi.com |
| Compounds 11a-c and 12a-c (piperazine-based triazoles) | Various Bacteria | MIC | 0.24 - 1 µg/mL | researchgate.net |
In addition to their antibacterial properties, many piperazine derivatives exhibit significant antifungal activity. nih.gov The development of novel antifungal agents is crucial due to the rise of resistant fungal pathogens.
Research has shown that incorporating a piperazine moiety into other heterocyclic structures, such as triazoles, can lead to potent antifungal compounds. nih.gov These compounds are designed to interact with the active site of fungal enzymes like cytochrome P450 14α-demethylase (CYP51). nih.gov For example, a series of novel triazole compounds containing a piperazine side chain demonstrated in vitro activity against eight human pathogenic fungi, including various Candida and Aspergillus species. nih.gov Similarly, pyrimidine-containing piperazine derivatives have shown notable activity against Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans. nih.gov
| Compound/Derivative | Test Organism | Activity Measurement | Result | Reference |
| Triazole with Piperazine Moiety (general) | Candida albicans | MIC₈₀ | Varies | nih.gov |
| Triazole with Piperazine Moiety (general) | Cryptococcus neoformans | MIC₈₀ | Varies | nih.gov |
| Compound 4a (pyrimidine piperazine) | Aspergillus niger | Significant Activity | at 40 µg/mL | nih.gov |
| Compound 4d (pyrimidine piperazine) | Pencillium notatum | Significant Activity | at 40 µg/mL | nih.gov |
| Compound 4e (pyrimidine piperazine) | Aspergillus fumigates | Significant Activity | at 40 µg/mL | nih.gov |
| Compound 5c (pyrimidine piperazine) | Candida albicans | Significant Activity | at 40 µg/mL | nih.gov |
Enzyme Inhibition Studies
The structural features of piperazine derivatives make them attractive candidates for the development of enzyme inhibitors targeting various pathways involved in disease progression, particularly in cancer.
The B-cell lymphoma 2 (BCL2) protein is a key regulator of apoptosis (programmed cell death) and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.govchemdiv.com Therefore, inhibiting BCL2 is a promising strategy for cancer treatment. nih.gov
A novel series of derivatives combining sulfamethoxazole (B1682508) and 1-(2-fluorophenyl)piperazine were designed and synthesized as potential BCL2 inhibitors. nih.gov Several of these compounds exhibited promising antitumor activity against MDA-MB-231 breast cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov For instance, compounds designated as 3e and 6b from this series showed IC₅₀ values of 16.98 µM and 17.33 µM, respectively. nih.gov These compounds were found to induce apoptosis by downregulating the expression of BCL2. nih.gov In another study, a carbazole-piperazine hybrid molecule, ECPU-0001, was shown to directly target and inhibit BCL2, leading to the upregulation of pro-apoptotic proteins like BAX and the induction of apoptosis in lung adenocarcinoma cells. nih.gov
| Compound/Derivative | Target/Cell Line | Activity Measurement | Result | Reference |
| Compound 3e (sulfamethoxazole-1-(2-fluorophenyl)piperazine) | MDA-MB-231 cells | IC₅₀ | 16.98 µM | nih.gov |
| Compound 6b (sulfamethoxazole-1-(2-fluorophenyl)piperazine) | MDA-MB-231 cells | IC₅₀ | 17.33 µM | nih.gov |
| ECPU-0001 (carbazole-piperazine hybrid) | BCL2 Protein | Thermal Stability Assay | 50% reduction at 2.23 µM | nih.gov |
| C505 (novel piperazine derivative) | K562 cells | GI₅₀ | 0.06-0.16 µM | e-century.usresearchgate.net |
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme that plays a critical role in DNA repair. cancer.govresearchgate.net Inhibiting PARP-1 is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.net
Researchers have developed apigenin-piperazine hybrids as potent and selective inhibitors of PARP-1. cancer.govacs.orgnih.gov One of the most promising compounds from this series, designated 15l , exhibited a strong PARP-1 inhibitory effect with an IC₅₀ of 14.7 nM. cancer.govacs.orgnih.gov This compound also demonstrated high selectivity for PARP-1 over the related enzyme PARP-2. cancer.govacs.orgnih.gov In both in vitro and in vivo studies, this piperazine hybrid showed a potent ability to sensitize cancer cells to chemotherapy. cancer.govacs.orgnih.gov
| Compound/Derivative | Target Enzyme | Activity Measurement | Result | Reference |
| Compound 15l (apigenin-piperazine hybrid) | PARP-1 | IC₅₀ | 14.7 nM | cancer.govacs.orgnih.gov |
| Pamiparib (BGB-290) (piperidine-based) | PARP-1 | IC₅₀ | 1.3 nM | researchgate.net |
| Pamiparib (BGB-290) (piperidine-based) | PARP-2 | IC₅₀ | 0.9 nM | researchgate.net |
| Compound 11 (bromophenol-thiosemicarbazone hybrid) | PARP-1 | IC₅₀ | 29.5 nM | researchgate.net |
Cholinesterase Enzyme Inhibition
The N-benzylpiperazine scaffold, of which this compound is a member, has been incorporated into the design of cholinesterase inhibitors. In studies of donepezil-like analogues, where the core structure was modified, the presence of a substituted benzyl (B1604629) group on the piperazine ring was a key feature. Research into a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives indicated that electron-withdrawing groups, such as fluorine or chlorine, on the phenyl ring can enhance the potency of these compounds as acetylcholinesterase (AChE) inhibitors. nih.gov Specifically, the placement of a chlorine atom at the ortho (2-position) of the benzyl ring resulted in the highest potency within the tested series, with an IC₅₀ value of 0.91 µM. nih.gov This suggests that the ortho-substitution on the benzyl ring with a halogen, as in this compound, is a favorable feature for AChE inhibition within this class of compounds. nih.gov
Carbonic Anhydrase (hCA I and II) Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in various physiological processes. nih.govresearchgate.net The human isoforms hCA I and II are cytosolic and considered off-target enzymes in many drug discovery programs, while other isoforms like hCA IX and XII are associated with tumors. nih.govplos.org The primary class of CA inhibitors consists of sulfonamides, which bind to the zinc ion in the enzyme's active site. nih.govresearchgate.net A review of the available scientific literature did not yield specific data on the inhibitory activity of this compound against human carbonic anhydrase isoforms I and II.
T-type Calcium Channel Blocking Action
T-type calcium channels are low-voltage activated channels involved in various physiological processes, including neuronal firing and nociception. nih.gov They represent a target for the development of analgesics and other therapeutics. nih.govnih.gov While various piperazine-containing compounds have been investigated as calcium channel blockers, specific research detailing the T-type calcium channel blocking action of this compound was not identified in the reviewed literature. nih.govyoutube.comyoutube.com
Inhibition of Other Pharmacologically Relevant Enzymes (e.g., soluble epoxide hydrolase, leukotriene A4 hydrolase, tyrosinase)
Investigations into the effect of this compound and its derivatives on other enzymes have yielded significant findings, particularly in the area of tyrosinase inhibition.
Soluble Epoxide Hydrolase (sEH): This enzyme is a target for treating inflammation and cardiovascular diseases by modulating the metabolism of fatty acid epoxides. nih.govmdpi.com However, specific studies on the inhibition of sEH by this compound are not available in the reviewed scientific literature.
Leukotriene A4 Hydrolase (LTA4H): LTA4H is a bifunctional enzyme involved in the biosynthesis of the inflammatory mediator leukotriene B4. nih.govnih.govnovartis.com Inhibition of this enzyme is being explored for its potential to treat cognitive decline and inflammation. nih.govnih.gov No direct research was found assessing the inhibitory activity of this compound against LTA4H.
Tyrosinase: The 1-(4-fluorobenzyl)piperazine (B185958) fragment, a positional isomer of the subject compound, has been extensively used as a key pharmacophoric feature in the development of potent tyrosinase inhibitors for treating hyperpigmentation disorders. nih.govnih.govresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) synthesis. nih.govunica.it A series of compounds bearing this moiety demonstrated excellent inhibitory effects against tyrosinase from Agaricus bisporus (AbTYR). nih.govresearchgate.net For instance, the compound [4‐(4‐fluorobenzyl)piperazin‐1‐yl]‐(3‐chloro‐2‐nitro‐phenyl)methanone was found to be a competitive inhibitor with an IC₅₀ value of 0.18 µM, approximately 100-fold more active than the reference compound kojic acid. researchgate.net Another study identified a derivative with an IC₅₀ value of 0.96 µM, which was about 20 times more potent than kojic acid. nih.gov These findings highlight the potential of the fluorobenzylpiperazine scaffold in designing effective tyrosinase inhibitors. nih.govresearchgate.netunica.it
Table 1: Tyrosinase Inhibitory Activity of Selected 1-(4-Fluorobenzyl)piperazine Derivatives
| Compound Reference | Structure Description | IC₅₀ (µM) | Inhibition Type | Source |
| 25 | Derivative of 1-(4-fluorobenzyl)piperazine | 0.96 | Competitive | nih.govunica.it |
| 26 | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 | Competitive | researchgate.net |
| Kojic Acid | Reference Compound | 17.76 | - | nih.govresearchgate.netunica.it |
Modulatory Effects on Receptors and Transporters
Serotonin Receptor (5-HT₁ₐ/5-HT₇) Affinity and Ligand Properties
Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, particularly the 5-HT₁ₐ subtype. mdpi.comnih.govlookchem.com The nature of the aryl group and substitution on the second piperazine nitrogen are critical for affinity and selectivity. lookchem.com The (2-methoxyphenyl)piperazine motif is known to yield highly potent 5-HT₁ₐ ligands. mdpi.com While the broader class of N-benzylpiperazines has been explored, specific binding affinity data (such as Kᵢ values) and functional properties (agonist or antagonist activity) for this compound at 5-HT₁ₐ and 5-HT₇ receptors were not detailed in the reviewed literature.
Dopamine Transporter (DAT) Ligand Binding and Uptake Inhibition
The piperazine ring is a common structural element in many potent and selective dopamine transporter (DAT) inhibitors. nih.gov Compounds like GBR 12909 (1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) are well-characterized high-affinity DAT ligands. nih.govnih.gov Research in this area has focused on developing analogues with modified piperazine rings or complex side chains to achieve high affinity and selectivity for DAT over other monoamine transporters. nih.govacs.orgacs.org However, a review of the literature did not provide specific data on the DAT binding affinity or dopamine uptake inhibition for the simpler compound, this compound.
Equilibrative Nucleoside Transporter (ENT1/ENT2) Inhibition
The 1-(2-Fluorophenyl)piperazine moiety is an integral structural component of a novel class of inhibitors targeting equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. These transporters are crucial for nucleoside salvage pathways and for regulating extracellular adenosine (B11128) levels. A key example is the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which has been identified as a potent inhibitor of both human ENT1 and ENT2, with a notable selectivity for ENT2. nih.govnih.gov
Structure-activity relationship (SAR) studies on FPMINT and its analogues have underscored the critical role of the 2-fluorophenylpiperazine group. The presence of a halogen substitute on the phenyl ring attached to the piperazine was found to be essential for the inhibitory effects on both ENT1 and ENT2. nih.govpolyu.edu.hk Further investigations revealed that the inhibitory mechanism of these compounds is both irreversible and non-competitive. nih.govpolyu.edu.hk This was demonstrated by findings that the compounds reduced the Vmax of uridine (B1682114) uptake without affecting the Km, and their inhibitory effects could not be reversed by washing the cells. nih.govpolyu.edu.hk
The modification of other parts of the FPMINT molecule, such as the N-naphthalene moiety, was also shown to significantly alter the inhibitory potency and selectivity for ENT1 and ENT2. frontiersin.org This detailed SAR information provides a strong basis for designing more potent and selective ENT inhibitors, particularly targeting ENT2, for which selective inhibitors are less common. nih.govfrontiersin.org
Table 2: Inhibitory Activity of FPMINT Analogues on ENT1 and ENT2
| Compound | Modification from FPMINT | ENT1 Inhibition | ENT2 Inhibition |
|---|---|---|---|
| FPMINT nih.govnih.gov | Parent Compound | Potent Inhibitor | Potent Inhibitor (5-10 fold more selective vs ENT1) |
| Compound 1a frontiersin.org | Naphthalene replaced with Benzene | Abolished | Abolished |
| Compound 2b nih.govfrontiersin.org | 2-Fluorophenyl replaced with 3-Chlorophenyl | Restored | Restored |
| Compound 3c nih.govpolyu.edu.hk | Analogue with optimized substitutions | Most potent inhibitor in the series | Potent Inhibitor |
Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Positive Allosteric Modulation
The N-aryl piperazine scaffold, which includes this compound, has been identified as a versatile chemotype for developing allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu5). Positive allosteric modulators (PAMs) of mGlu5 are of significant interest as they offer a potential therapeutic approach for treating schizophrenia and cognitive deficits by enhancing the signal of the endogenous agonist, glutamate. nih.govnih.gov
Research has shown that substitutions on the N-aryl piperazine core can function as a "molecular switch," determining whether a compound acts as a PAM or a negative allosteric modulator (NAM). nih.gov Specifically, the identity of the amide substituent attached to the piperazine nitrogen is a key determinant of its pharmacological activity. nih.gov Studies on various series of mGlu5 PAMs have indicated that fluorophenyl groups are often preferred components, leading to active compounds with EC50 values in the nanomolar range. nih.gov For example, in one series of aryl acetylenic bicyclic lactams, an ortho-fluorophenyl derivative was found to be a highly potent mGlu5 PAM with an EC50 of 12 nM. nih.gov
A compound closely related to the subject of this article, 1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE), has been characterized as a novel N-aryl piperazine mGlu5 PAM. biorxiv.org The characterization of DPFE and similar compounds confirms that the fluorobenzylpiperazine moiety can be a key element in potent and selective mGlu5 PAMs, which exhibit efficacy in preclinical models predictive of antipsychotic activity. nih.gov
Table 3: Activity of Representative N-Aryl Piperazine and Fluorophenyl-Containing mGlu5 PAMs
| Compound Class/Example | Key Structural Feature | Activity Profile | Potency (EC50) |
|---|---|---|---|
| N-Aryl Piperazines nih.gov | General Scaffold | Potent PAMs | Varies with substitution |
| Fluorophenyl Amides nih.gov | (2-phenoxymethyl)-dihydrooxazolo[5,4-c]pyridine core | Active mGlu5 PAMs | 100 - 500 nM |
| Aryl Acetylenic Lactams (11h) nih.gov | ortho-fluorophenyl congener | Potent mGlu5 PAM | 12 nM |
| DPFE biorxiv.org | N-aryl piperazine with fluorobenzyl moiety | mGlu5 PAM | Data under characterization |
Radioprotective Effects of Piperazine Derivatives
There is a significant and growing need for effective and non-toxic radioprotective agents to mitigate the harmful effects of ionizing radiation (IR). nih.govnih.gov Research has identified the piperazine moiety as a promising scaffold for the development of novel radiation countermeasures. rsc.orgrsc.org Specifically, studies have focused on series of 1-(2-hydroxyethyl)piperazine derivatives, which have shown considerable potential as radioprotective agents. nih.govnih.govresearchgate.net
The primary mechanism by which these piperazine derivatives are thought to exert their protective effects is by shielding healthy cells from radiation-induced apoptosis (programmed cell death). nih.govresearchgate.net Ionizing radiation induces DNA damage, which triggers apoptotic pathways, leading to cell death and tissue damage. nih.gov Certain piperazine compounds have demonstrated the ability to protect human cells from this fate, showing low cytotoxicity in the process. nih.govnih.gov
The radioprotective efficacy of these compounds has been evaluated using various in vitro methods. The dicentric chromosome assay (DCA), considered a gold standard for measuring radiation-induced DNA damage, has been used to quantify the ability of these agents to protect DNA from forming dicentric chromosomes after IR exposure. rsc.orgrsc.org In studies, several synthesized piperazine derivatives demonstrated significant radioprotective effects, in some cases superior to the established radioprotector amifostine, while exhibiting more favorable safety profiles. rsc.orgrsc.org These findings highlight the potential of the broader class of piperazine derivatives as a basis for developing safer and more effective radioprotective agents. rsc.orgrsc.org
Structure Activity Relationship Sar Studies
Impact of Substituent Modifications on the Biological Activity of 1-(2-Fluorobenzyl)piperazine (B2381060) Analogues
The biological activity of this compound analogues can be significantly altered by modifying the substituents on either the benzyl (B1604629) or piperazine (B1678402) rings. These modifications can influence the compound's affinity and selectivity for various biological targets, including cancer cells and neurotransmitter receptors.
In the realm of anticancer research, a series of this compound triazoles were synthesized and evaluated for their efficacy against the MCF-7 breast cancer cell line. The results indicated that the nature of the substituent on the triazole ring, which is attached to the piperazine, plays a crucial role in determining the cytotoxic activity. Specifically, analogues bearing a 4-fluorophenyl or a 2-fluorophenyl group on the triazole ring exhibited the highest anticancer activity. This suggests that the presence of a second fluorine atom on a distal phenyl ring enhances the compound's potency.
The following table summarizes the in vitro anticancer activity of selected this compound triazole analogues against the MCF-7 cell line.
| Compound ID | R (Substituent on Triazole Phenyl Ring) | IC50 (µg/mL) researchgate.net |
| 7a | H | >50 |
| 7b | 4-CH3 | 39.45 |
| 7c | 4-OCH3 | 42.18 |
| 7d | 4-Cl | 21.06 |
| 7e | 4-Br | 25.19 |
| 7f | 2-Cl | 30.15 |
| 7g | 2,4-diCl | 28.43 |
| 7h | 3,4-diCl | 35.12 |
| 7i | 4-F | 12.09 |
| 7j | 2-F | 15.12 |
| 7k | 4-NO2 | 45.23 |
Furthermore, modifications to the benzyl portion of the molecule also have a profound impact. In a study of benzylpiperazine derivatives targeting the sigma-1 (σ1) receptor, the nature and position of the substituent on the benzyl ring were found to be critical for binding affinity. For instance, a 4-methoxy substituent on the benzyl ring resulted in a compound with high affinity for the σ1 receptor.
Role of the Piperazine Ring System in Receptor Binding and Pharmacological Efficacy
The two nitrogen atoms within the piperazine ring are key to its function. They can act as hydrogen bond acceptors and can be protonated at physiological pH, allowing for ionic interactions with receptor binding sites. The conformation of the piperazine ring, which typically exists in a chair conformation, is also crucial for orienting the substituents in the correct spatial arrangement for optimal receptor interaction.
The importance of the piperazine ring is evident when it is compared to or replaced by other cyclic amines. For example, in a series of compounds targeting dopamine (B1211576) D2 and D3 receptors, the piperazine moiety was found to be a critical element for high affinity. While N-substitution on the piperazine ring can accommodate various heterocyclic groups, the integrity of the piperazine core is often essential for maintaining potent biological activity. Studies have shown that replacing the piperazine ring with other moieties, such as piperidine (B6355638) or morpholine, can lead to significant changes in receptor affinity and selectivity. For instance, in some classes of compounds, piperidine analogues show comparable or even enhanced affinity for certain receptors compared to their piperazine counterparts, while in other cases, the piperazine structure is superior.
Influence of Fluorine Substitution on Molecular Interactions and Bioactivity within Fluorobenzylpiperazine Derivatives
The introduction of a fluorine atom onto the benzyl ring of benzylpiperazine derivatives has a multifaceted influence on their molecular interactions and bioactivity. The position of the fluorine substitution (ortho, meta, or para) is particularly critical in determining the pharmacological profile of the compound.
Fluorine is a highly electronegative atom, and its presence can alter the electronic distribution of the aromatic ring, influencing p-p stacking and cation-p interactions with receptor residues. The ortho-position of the fluorine in this compound can induce a specific conformational preference of the benzyl group relative to the piperazine ring, which can be crucial for fitting into a receptor's binding pocket.
Studies on arylpiperazine derivatives targeting the serotonin (B10506) 5-HT1A receptor have indicated that substitution at the ortho position of the phenyl ring with a fluorine atom can enhance the ligand's affinity for the receptor. This suggests that the electronic and steric effects of the ortho-fluoro substituent are favorable for interaction with the 5-HT1A receptor.
The table below illustrates the impact of fluorine substitution on the binding affinity of arylpiperazine derivatives for the 5-HT1A receptor.
| Compound | Substituent on Phenyl Ring | 5-HT1A Receptor Affinity (Ki, nM) |
| Analogue A | 2-F | High |
| Analogue B | 4-F | Moderate |
The fluorine atom can also participate in hydrogen bonding with suitable donor groups on the receptor, further stabilizing the ligand-receptor complex. Moreover, the substitution of hydrogen with fluorine can block sites of metabolism, leading to improved metabolic stability and a longer duration of action.
Comparative Analysis of this compound Analogues and Related Piperazine Derivatives
A comparative analysis of this compound analogues with other substituted benzylpiperazines and related piperazine derivatives highlights the subtle yet significant effects of structural modifications on biological activity.
When comparing the positional isomers of fluorobenzylpiperazine, the location of the fluorine atom on the benzyl ring can dramatically alter receptor affinity and selectivity. For example, in a series of N-benzylpiperazines evaluated for sigma-1 (σ1) receptor binding, the nature and position of the substituent on the benzyl ring were key determinants of affinity.
The following table provides a comparative look at the binding affinities of various substituted benzylpiperazine and phenylpiperazine derivatives for different receptors.
| Compound | Structure | Target Receptor | Binding Affinity (Ki, nM) |
| 1-(4-Methoxybenzyl)piperazine derivative | 4-OCH3 on benzyl ring | σ1 | High |
| N-Phenylpiperazine analogue | Unsubstituted phenyl on piperazine | Dopamine D2 | 349 |
| N-(2-Fluorophenyl)piperazine analogue | 2-F on phenyl on piperazine | Dopamine D2 | 7522 |
| N-(4-Fluorophenyl)piperazine analogue | 4-F on phenyl on piperazine | Dopamine D2 | 1413 |
| N-Phenylpiperazine analogue | Unsubstituted phenyl on piperazine | Dopamine D3 | 96 |
| N-(2-Fluorophenyl)piperazine analogue | 2-F on phenyl on piperazine | Dopamine D3 | 1413 |
| N-(4-Fluorophenyl)piperazine analogue | 4-F on phenyl on piperazine | Dopamine D3 | 258 |
From this data, it is evident that for N-phenylpiperazine analogues targeting dopamine D2 and D3 receptors, an unsubstituted phenyl ring is generally preferred for higher affinity at the D3 receptor. The introduction of a fluorine atom at the 2-position of the phenyl ring dramatically decreases affinity for both D2 and D3 receptors, while a 4-fluoro substitution has a less detrimental effect on D3 receptor affinity compared to D2.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
In a recent study, derivatives of 1-(2-Fluorobenzyl)piperazine (B2381060) were investigated for their potential as anticancer agents. Molecular docking simulations were performed to understand the interaction between these compounds and the human epidermal growth factor receptor 2 (HER2), a protein implicated in certain types of breast cancer. The simulations were conducted using the crystal structure of HER2, identified by the Protein Data Bank (PDB) ID: 1N8Z. researchgate.net The results demonstrated that the active compounds bind effectively within the active site of the receptor, with key interactions involving specific amino acid residues. researchgate.net
The primary interactions stabilizing the ligand-receptor complex were identified as hydrogen bonds and hydrophobic interactions. The key residues in the HER2 active site found to be interacting with the this compound derivatives are detailed below. researchgate.net
| Interacting Amino Acid Residue | Protein Target | PDB ID |
|---|---|---|
| Leu443 | HER2 | 1N8Z |
| Gly442 | HER2 | 1N8Z |
| Leu27 | HER2 | 1N8Z |
These docking studies provide a rational basis for the observed biological activity and serve as a foundation for designing new derivatives with improved affinity and efficacy. researchgate.net Similarly, other research on piperazine (B1678402) derivatives has utilized molecular docking to explore interactions with targets like the androgen receptor, highlighting the versatility of this computational approach in studying this class of compounds. nih.govsemanticscholar.org
Molecular Dynamics Simulations for Binding Site Characterization
Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-target interaction compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a docked ligand in the binding pocket and characterize the conformational changes that occur upon binding. nih.gov
For piperazine-based compounds, MD simulations have been crucial in validating docking poses and understanding the stability of the ligand-receptor complex. nih.govrsc.orgrsc.org In studies involving the sigma 1 receptor (S1R), MD simulations running for durations such as 50 nanoseconds were used to analyze the complex. nih.gov Key metrics evaluated during these simulations include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over time suggests that the ligand has found a stable binding mode within the protein's active site. nih.govnih.govrsc.org
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues, helping to identify which parts of the protein are flexible and which are stable upon ligand binding. nih.gov
These simulations can reveal crucial and sustained interactions, such as ionic interactions, hydrogen bonds, and π–cation interactions, that are essential for high-affinity binding. nih.govnih.gov For example, MD simulations on a piperazine-based S1R ligand revealed a key ionic interaction with the amino acid residue Glu172, which was critical for its binding affinity. nih.gov This level of detail is vital for the structure-based optimization of lead compounds. nih.govrsc.orgrsc.org
Pharmacophore Modeling and Virtual Screening in Drug Discovery
Pharmacophore modeling is a powerful technique in computational drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. nih.gov A pharmacophore model can be generated using two main approaches:
Ligand-Based: This method is used when the 3D structure of the target protein is unknown. It involves aligning a set of active molecules to identify common chemical features responsible for their activity. nih.gov
Structure-Based: When the crystal structure of the protein-ligand complex is available, a pharmacophore model can be derived directly from the key interaction points between the ligand and the active site. nih.govmedsci.org
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govrsc.org This allows for the rapid identification of novel compounds that possess the required pharmacophoric features and are therefore likely to be active at the target of interest. nih.gov
For piperazine-containing compounds, pharmacophore models have been successfully developed. For instance, a common pharmacophore for ligands targeting the sigma 1 receptor (S1R) includes two hydrophobic pockets linked by a central basic core, which is often the piperazine nitrogen. nih.gov This type of model guides the virtual screening process to filter vast libraries and select promising candidates for further testing, significantly streamlining the early stages of drug discovery. nih.govmedsci.org
| Pharmacophore Feature | Description | Example in Piperazine Ligands |
|---|---|---|
| Hydrophobic (HY) | A region that favorably interacts with nonpolar residues. | Aromatic rings attached to the piperazine core. nih.gov |
| Hydrogen Bond Acceptor (HA) | An atom or group that can accept a hydrogen bond. | Nitrogen atoms in the piperazine ring. medsci.org |
| Hydrogen Bond Donor (HD) | An atom or group that can donate a hydrogen bond. | N-H group in a secondary piperazine. medsci.org |
| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | The protonated nitrogen of the piperazine ring. nih.gov |
In Silico Prediction of Biological Activity Spectra and Target Identification for Piperazine-Based Compounds
In silico prediction tools play a vital role in the early assessment of new chemical entities. These computational methods can predict a wide range of biological activities and potential protein targets for a given molecule based solely on its chemical structure. nih.govclinmedkaz.org This helps researchers to prioritize compounds for synthesis and experimental testing and to identify potential new applications or off-target effects. nih.gov
Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are commonly used for this purpose. clinmedkaz.orgmdpi.com
PASS Online: This server predicts the biological activity spectrum of a compound based on its structural formula. youtube.com It compares the structure of the query molecule to a large database of known active compounds and calculates the probability of it being active (Pa) or inactive (Pi) for thousands of different biological activities, including pharmacological effects and mechanisms of action. youtube.com
SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule by assessing its 2D and 3D similarity to a library of known active compounds. clinmedkaz.orgmdpi.com
For piperazine-based compounds, these in silico predictions can suggest a wide range of potential activities. clinmedkaz.org Given the prevalence of the piperazine scaffold in approved drugs, these predictions often point towards effects on enzymes (like kinases), G-protein coupled receptors (GPCRs), and ion channels. nih.govnih.govclinmedkaz.org This predictive analysis is a key step in guiding further preclinical studies and understanding the therapeutic potential of novel piperazine derivatives. clinmedkaz.org
Preclinical Evaluation and Therapeutic Development
In Vitro Assessment of Efficacy in Relevant Disease Models
The 1-(2-fluorobenzyl)piperazine (B2381060) moiety is a key component of a potent, drug-like inhibitor of the human BRCA1 tandem (t)BRCT domain, known as Bractoppin. nih.gov This inhibitor was developed from a screening hit and demonstrates high efficacy in vitro by selectively blocking the recognition of phosphorylated proteins, a critical step in BRCA1-mediated DNA damage response. nih.gov
Bractoppin's mechanism involves engaging with residues in the BRCA1 tBRCT domain that recognize the phosphoserine in the consensus motif pSer-Pro-Thr-Phe. It also interacts with an adjacent hydrophobic pocket, which confers its selectivity over other structurally related BRCT domains. nih.gov The in vitro potency of Bractoppin is in the nanomolar range, highlighting its strong and specific binding to its target. nih.gov
In cellular models, Bractoppin has been shown to effectively inhibit substrate recognition by BRCA1. This was confirmed using a Förster resonance energy transfer (FRET) biosensor designed to report on the inhibition of BACH1 phosphopeptide recognition. nih.gov A significant outcome of this inhibition is the diminished recruitment of the BRCA1 protein to sites of DNA damage within the cell. This action suggests a potential therapeutic application as a radiation-sensitizing agent, as it could enhance the cell-killing effects of radiation therapy in cancer treatment. nih.gov
| Compound | Target | In Vitro Potency | Cellular Effect | Potential Application |
| Bractoppin | BRCA1 tandem (t)BRCT domain | Nanomolar | Inhibits substrate recognition and recruitment of BRCA1 to DNA damage sites. nih.gov | Cancer therapy (as a potential radiosensitizer). nih.gov |
While Bractoppin shows high potency in vitro, its effects in cellular environments are observed at higher concentrations (10–100 μM), indicating that future chemical optimization may be needed to improve factors like cell uptake, stability, or metabolism. nih.gov
In Vivo Pharmacological Studies
While detailed in vivo pharmacological data for this compound itself is not extensively documented in publicly available research, the broader class of piperazine (B1678402) derivatives has been subject to numerous in vivo studies for various disease conditions.
Piperazine derivatives are frequently evaluated in animal models for a range of therapeutic areas. For instance, novel N,N'-disubstituted piperazine compounds have been tested in preclinical models of Alzheimer's disease. These studies have shown that certain derivatives can reduce both amyloid and Tau pathologies while also mitigating memory impairments.
In the context of oncology, the development of Bractoppin, which contains the this compound structure, points toward the utility of this chemical family in cancer research. nih.gov The ability of Bractoppin to inhibit BRCA1 recruitment to DNA breaks in cell-based assays suggests its potential to sensitize tumor cells to treatments like radiation or PARP1 inhibitors, a hypothesis that would be evaluated in vivo using xenograft or other cancer models in animals. nih.gov
The behavioral pharmacology of piperazine derivatives is an area of significant research, largely due to the psychoactive properties of some compounds within this class. Studies on benzylpiperazine (BZP) and its analogues are common. For example, research on dibenzylpiperazine (DBZP), a common by-product of BZP synthesis, has been conducted in rats to assess its abuse liability. These studies often measure locomotor activity, discriminative stimulus effects, and place conditioning.
In such studies, compounds like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP) have been shown to dose-dependently decrease locomotor activity. In contrast, DBZP has demonstrated effects consistent with both serotonergic and dopaminergic mechanisms, substituting for methamphetamine in drug discrimination tests. Other studies have examined the effects of piperazine compounds on copulatory behavior in rats, revealing sex-dependent effects that may be mediated by serotonin (B10506) receptors.
Preclinical Toxicology Research and Safety Assessment
The safety profile of any new therapeutic candidate is critical. Preclinical toxicology for this compound and its analogues involves a combination of early assessments and more formal in vitro and in vivo studies.
Early in the drug development process, novel analogues are assessed for potential liabilities. The development of Bractoppin from its parent screening hit, (4-(2-fluorobenzyl)-2-isopropylpiperazin-1-yl) (2-methyl-1H-benzo[d]imidazol-5-yl)methanone, serves as an example. nih.gov The initial hit was considered a suitable starting point for chemical development because it lacked obvious toxicophores or reactive chemical groups. nih.gov Structure-activity relationship (SAR) exploration during the optimization phase aims not only to enhance potency but also to mitigate potential off-target effects and toxicity.
Formal toxicity studies are essential to evaluate the safety of a new pharmaceutical compound before it can be approved for clinical use. These studies are conducted in various phases to identify any potential toxic effects on living organisms.
In Vitro Toxicity: Studies on other piperazine derivatives, such as designer drugs like N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have investigated potential hepatotoxicity using human hepatic cell lines (e.g., HepaRG, HepG2) and primary rat hepatocytes. These studies measure endpoints like cell death, the formation of reactive oxygen species, ATP depletion, and caspase activation. Such research has shown that the detrimental hepatic effects can vary in magnitude among different piperazine analogues.
In Vivo Toxicity: In vivo studies in animal models (e.g., mice, rats) are conducted to evaluate the effects of single (acute) or repeated (subacute/chronic) doses of a compound. These studies aim to determine the maximum tolerated dose and identify target organs for toxicity. Standardized tests, often following OECD guidelines, assess parameters such as acute oral toxicity, repeated dose toxicity over 28 or 90 days, and skin irritation or sensitization.
While specific toxicology data for this compound is not detailed in the available literature, any therapeutic candidate based on this scaffold would undergo a similar battery of in vitro and in vivo tests to establish a comprehensive safety profile.
Future Directions and Research Perspectives
Optimization Strategies for Lead Compounds Derived from 1-(2-Fluorobenzyl)piperazine (B2381060)
Lead optimization is a critical phase in drug discovery aimed at refining a promising compound, or "lead," to improve its therapeutic properties while minimizing undesirable effects. patsnap.com For derivatives of this compound, this process involves an iterative cycle of designing, synthesizing, and testing new analogues to enhance efficacy, selectivity, and pharmacokinetic profiles. creative-bioarray.comdanaher.comyoutube.com
A key strategy is the systematic modification of the compound's chemical structure to understand the structure-activity relationship (SAR). patsnap.com This involves altering different parts of the this compound molecule to observe the impact on its biological activity. For instance, studies have shown that introducing an additional fluorine atom at the ortho position of the phenyl ring can be important for in vivo activity. mdpi.com Likewise, modifications to the N-naphthalene and fluorophenyl moieties can alter the inhibitory potency and selectivity for biological targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hk
Researchers have found that both nitrogen atoms in the piperazine (B1678402) ring are often essential for potency. mdpi.com The 4-fluorobenzyl and piperazine groups themselves are considered crucial functional groups for the anticancer activity observed in some derivatives. nih.govtandfonline.com Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in predicting how these structural changes will affect the compound's interaction with its biological target, thereby accelerating the optimization process. patsnap.com
Table 1: Structure-Activity Relationship (SAR) Insights for this compound Analogs
| Molecular Position | Modification | Observed Effect on Biological Activity |
|---|---|---|
| Phenyl Ring | Addition of a second fluorine atom at the ortho position. | May be important for in vivo activity. mdpi.com |
| N-Naphthalene Moiety | Structural modification. | Can change inhibitory potency and selectivity for ENT1 and ENT2. polyu.edu.hk |
| Fluorophenyl Moiety | Presence of a halogen substitute. | Essential for inhibitory effects on ENT1 and ENT2. polyu.edu.hk |
Exploration of Novel Therapeutic Applications for Fluorobenzylpiperazine Derivatives
The versatility of the fluorobenzylpiperazine scaffold has prompted investigations into new therapeutic areas beyond its initial applications. mdpi.com Pharmacological screening, a cornerstone of drug discovery, is employed to systematically test these derivatives against a wide array of biological targets to uncover new therapeutic potential.
The piperazine moiety is a common feature in drugs targeting a wide range of medical conditions, including cancer, central nervous system (CNS) disorders, inflammation, and viral infections. researchgate.netnih.gov Consequently, derivatives of this compound are being explored for similar applications.
Anticancer Potential: Arylpiperazines have gained significant attention in cancer research due to their ability to interact with multiple molecular targets involved in cancer development. mdpi.com Research has demonstrated that some quinoxalinyl–piperazine derivatives can inhibit the proliferation of various cancer cell lines, including breast, skin, pancreas, and cervix. mdpi.com Furthermore, certain piperazine-substituted compounds have shown antiproliferative activity against a broad spectrum of tumor cells. researchgate.net
CNS Disorders: The piperazine nucleus is a fundamental component of many drugs used to treat neurodegenerative diseases and other CNS conditions like anxiety and depression. mdpi.comnih.gov This has led to research into fluorobenzylpiperazine derivatives for potential applications in these areas.
Other Applications:
Tyrosinase Inhibition: Derivatives of 4-fluorobenzylpiperazine are being investigated as tyrosinase inhibitors for treating hyperpigmentation disorders. nih.govresearchgate.net
Antimicrobial Activity: Some piperazine derivatives have shown potential as antibacterial and antifungal agents. researchgate.net
Cardiotonic and Anti-inflammatory Agents: The benzylpiperazine moiety is found in compounds with potential cardiotonic and anti-inflammatory properties. nih.gov
Table 2: Investigated Therapeutic Areas for Fluorobenzylpiperazine Derivatives
| Therapeutic Area | Specific Application/Target | Research Finding |
|---|---|---|
| Oncology | Anti-proliferative agent | Quinoxalinyl–piperazine derivatives inhibit the growth of breast, skin, pancreas, and cervix cancer cells. mdpi.com |
| Anticancer agents | Arylpiperazines are valuable scaffolds for developing new anticancer treatments. mdpi.com | |
| Dermatology | Hyperpigmentation disorders | 4-fluorobenzylpiperazine analogs are effective tyrosinase inhibitors. nih.govresearchgate.net |
| Infectious Diseases | Antibacterial/Antifungal | Azole-containing piperazine derivatives exhibit moderate to significant antimicrobial activity. researchgate.net |
| Neurology | CNS Disorders | The piperazine scaffold is a core component of drugs for neurodegenerative diseases. mdpi.com |
| Inflammation | Anti-inflammatory agents | Benzylpiperazine derivatives have been identified with potential anti-inflammatory activity. nih.gov |
Advanced Mechanistic Studies to Elucidate Biological Actions
To fully harness the therapeutic potential of this compound derivatives, it is crucial to understand their mechanism of action at a molecular level. Advanced mechanistic studies aim to identify the specific biological targets with which these compounds interact and the subsequent cellular pathways they modulate.
One of the key advantages of arylpiperazines is their capacity to engage with a variety of molecular targets. mdpi.com For example, in the context of cancer, some derivatives have been shown to act as G2/M-specific cell cycle inhibitors and to inhibit the anti-apoptotic Bcl-2 protein. mdpi.com In the field of CNS disorders, piperazine compounds are known to interact with neurotransmitter receptors, such as serotonin (B10506) receptors. ijrrjournal.com
Techniques like radioligand binding assays are used to determine the affinity of these compounds for specific receptors. rsc.org Molecular docking studies provide computational simulations of how a derivative might bind to its target protein, offering insights that can guide further structural modifications. polyu.edu.hknih.gov For instance, docking analyses have been used to predict the binding mode of fluorobenzylpiperazine-based compounds to the enzyme tyrosinase. nih.gov
These studies are essential for optimizing lead compounds, as a detailed understanding of the mechanism allows for more rational drug design to improve potency and selectivity while minimizing off-target effects.
Development of Combination Therapies Incorporating Piperazine Analogues
The development of combination therapies, where multiple drugs are used together, is a growing strategy in treating complex diseases like cancer. nih.govnih.gov This approach can lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual drug effects. nih.govnih.gov Piperazine analogues, including derivatives of this compound, are being investigated for their potential use in such combination regimens.
The modular structure and diverse biological activities of arylpiperazine compounds make them valuable candidates for combination therapies. mdpi.com For example, studies have explored the combination of a quinoxalinyl–piperazine compound with various cytotoxic drugs like paclitaxel, doxorubicin, gemcitabine, fluorouracil, and cisplatin, showing an enhanced inhibitory effect on the growth of breast cancer cells. mdpi.com
The rationale behind these combinations can vary. In some cases, a piperazine derivative might sensitize cancer cells to a conventional chemotherapeutic agent or help overcome drug resistance. nih.gov In other instances, it could allow for lower doses of a toxic chemotherapy drug, thereby reducing side effects for the patient. As research continues, the strategic use of fluorobenzylpiperazine derivatives in combination with existing therapies holds promise for improving treatment outcomes.
Q & A
Synthesis and Characterization
Basic Q1: What are the standard synthetic routes for 1-(2-Fluorobenzyl)piperazine triazole derivatives, and what reaction conditions optimize yield? Methodological Answer: The synthesis typically involves Cu(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry") between 1-(2-Fluorobenzyl)-4-propargylpiperazine and aryl azides. Key steps include:
- Step 1: Preparation of 1-(2-Fluorobenzyl)-4-propargylpiperazine via nucleophilic substitution of this compound with propargyl bromide in DMF/K₂CO₃ at room temperature (yield: 85–90%) .
- Step 2: Synthesis of aryl azides by diazotization of substituted anilines with NaNO₂/HCl, followed by NaN₃ treatment .
- Step 3: Cycloaddition under CuSO₄·5H₂O and sodium ascorbate catalysis in DCM/H₂O (1:1) at 50°C for 12 hours, yielding triazoles with 83–97% efficiency .
Optimal conditions require inert atmosphere (N₂), stoichiometric Cu(I), and precise temperature control to minimize side reactions.
Advanced Q1: How can regioselectivity and purity be enhanced during the synthesis of triazole derivatives? Methodological Answer: Regioselectivity is ensured by using Cu(I) catalysts, which favor 1,4-disubstituted triazoles. Purity is improved via:
- Chromatography: Silica gel column chromatography (60–120 mesh) with gradient elution (hexane/ethyl acetate) .
- Recrystallization: Ethanol/water mixtures yield high-purity solids (melting points: 152–176°C) .
- Analytical Validation: LCMS (≥95% purity) and ¹H/¹³C NMR (CDCl₃, 400 MHz) confirm structural integrity .
Biological Evaluation
Basic Q2: What assays are used to evaluate the anticancer activity of this compound derivatives? Methodological Answer:
- MTT Assay: MCF-7 breast cancer cells are cultured in DMEM with 10% FBS, treated with compounds (0–60 µg/mL) for 24 hours, and incubated with MTT (5 mg/mL). Formazan crystals are dissolved in DMSO, and absorbance at 570 nm quantifies cell viability .
- IC50 Calculation: Dose-response curves (log[concentration] vs. % viability) are analyzed using nonlinear regression (GraphPad Prism), with doxorubicin as a positive control (IC50: 1.2 µg/mL) .
Advanced Q2: How do electronic substituents on the triazole ring modulate anticancer activity? Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -F, -Cl) enhance activity by improving target binding and metabolic stability. For example:
- Compound 7i (4-Fluorophenyl): IC50 = 12.09 µg/mL due to strong hydrophobic interactions with HER2's Leu443 .
- Compound 7j (2-Fluorophenyl): IC50 = 15.12 µg/mL via hydrogen bonding with Gly442 .
In contrast, electron-donating groups (e.g., -OCH₃) reduce potency by destabilizing protein-ligand interactions .
Computational Studies
Basic Q3: What molecular docking protocols are used to study HER2 interactions? Methodological Answer:
- Protein Preparation: HER2 structure (PDB: 1N8Z) is energy-minimized in Biovia Discovery Studio 2019, with polar hydrogens added and water molecules removed .
- Ligand Preparation: Compounds are optimized (Merck Molecular Force Field) and converted to PDBQT format using AutoDock Tools .
- Docking: Grid boxes (20 ų) centered on HER2's active site (Leu443, Gly442) enable Lamarckian genetic algorithm-based docking (AutoDock Vina). Binding energies (ΔG) ≤ -7.0 kcal/mol indicate strong affinity .
Advanced Q3: How can discrepancies between docking scores and experimental IC50 values be resolved? Methodological Answer:
- Dynamic Simulations: Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over 100 ns. Compounds with low RMSD (<2 Å) correlate better with IC50 .
- Solvent Effects: Include implicit solvent models (GBSA) to account for hydrophobic interactions underestimated in docking .
- Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs to validate SAR trends .
Structure-Activity Relationships (SAR)
Advanced Q4: What structural features of this compound triazoles are critical for HER2 inhibition? Methodological Answer:
- Fluorobenzyl Moiety: Enhances lipophilicity (cLogP ~3.5), facilitating membrane penetration .
- Triazole Core: Acts as a hydrogen bond acceptor with HER2's backbone amides (e.g., Gly442) .
- Substituent Position: Para-substitution on the aryl ring maximizes steric complementarity with HER2's hydrophobic pocket (e.g., 7i vs. 7j) .
Methodological Considerations
Basic Q4: How are cytotoxicity results statistically validated? Methodological Answer:
- Triplicate Experiments: Three independent MTT assays per concentration reduce variability .
- ANOVA/Tukey Test: Compare means across groups (p < 0.05 significance) .
- Dose-Response Curves: R² ≥ 0.95 ensures reliable IC50 extrapolation .
Advanced Q5: What strategies optimize lead compounds for in vivo studies? Methodological Answer:
- ADMET Profiling: Predict pharmacokinetics (SwissADME) to optimize logP (2–5) and eliminate PAINS alerts .
- Pro-drug Design: Introduce ester groups to enhance solubility (e.g., acetate prodrug of 7i) .
- Toxicity Screening: Test against non-cancerous HEK293 cells to confirm selectivity (IC50 > 100 µg/mL) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
